1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid
Description
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid is a cyclobutane-based amino acid derivative featuring a carboxylic acid group at position 1 and a 2-aminoethyl side chain substituted with a 3-methoxyphenyl group. Its structure combines the rigidity of the cyclobutane ring with the aromatic and electronic properties of the methoxy-substituted phenyl group, making it a compound of interest in medicinal chemistry and drug design.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[2-amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-11-5-2-4-10(8-11)12(9-15)14(13(16)17)6-3-7-14/h2,4-5,8,12H,3,6-7,9,15H2,1H3,(H,16,17) |
InChI Key |
GNBNANUUSUJJQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-amino-1-cyclobutanecarboxylic acid with 3-methoxyphenyl ethylamine under controlled conditions. The reaction is often carried out in the presence of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group and methoxyphenyl moiety play crucial roles in binding to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclobutane-Based Amino Acids
1-Aminocyclobutane-1-carboxylic Acid (ACBC)
- Synthesis : Modified Bücherer-Strecker technique yields radiolabeled variants (e.g., [¹¹C]ACBC) for imaging .
- Applications : Tumor-seeking agent in positron emission tomography (PET), demonstrating rapid clearance and low toxicity in preclinical models .
1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic Acid
- Structure: Cyclobutane with a Boc-protected amino group and a trimethylsilylmethyl substituent .
- Molecular Weight : 301.45 g/mol.
- Synthetic Relevance : Used as an intermediate in peptide synthesis; the Boc group enhances amine stability during reactions.
- Comparison : The trimethylsilyl group increases hydrophobicity, whereas the 3-methoxyphenyl group in the target compound may improve π-π stacking interactions in biological systems.
Aryl-Substituted Cyclic Amino Acids
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride
- Structure: Cyclohexanol core with a 4-methoxyphenylethylamine side chain .
- Synthesis : Phase transfer catalysis (PEG-400 or Aliquate-336) followed by borane-dimethyl sulfide reduction .
- Applications : Intermediate in synthesizing venlafaxine hydrochloride (antidepressant) .
1-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid
- Structure : Cyclopropane ring with 3-methoxyphenyl and carboxylic acid groups .
- Synthesis : Recrystallization from DCM/MeOH yields 87% purity .
- Comparison : Cyclopropane’s higher ring strain may increase reactivity, while the meta-methoxy substitution aligns with the target compound’s electronic profile.
Heterocyclic Derivatives
1-[2-Amino-1-(4-trifluoromethylphenyl)ethyl]pyrrolidine-3-carboxylic Acid
- Structure : Pyrrolidine ring with a 4-trifluoromethylphenylethyl group .
- Properties : HS code 2933999000; heterocyclic nitrogen compound with a 6.5% general tariff .
- Comparison : The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the meta-methoxy group in the target compound may offer different hydrogen-bonding capabilities.
Biological Activity
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 249.31 g/mol. The compound features a cyclobutane ring, an amino group, and a carboxylic acid functional group, which contribute to its biological reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly neurotransmitter systems. Preliminary studies suggest that compounds with similar structures may influence mood regulation and cognitive functions by modulating neurotransmitter levels.
Interaction Studies
Research has indicated that this compound can interact with L-type amino acid transporters, which are crucial for the uptake of amino acids in various cell types. For instance, studies involving gliosarcoma cells have demonstrated that structurally related compounds exhibit significant uptake via these transporters, suggesting potential applications in cancer therapy.
In Vitro Studies
A notable study examined the uptake of related compounds in 9L gliosarcoma cells. The results showed that these compounds could accumulate significantly within the cells, indicating their potential as therapeutic agents for targeting tumors:
| Compound | Uptake (%ID/1×10^6 cells) | Transport Mechanism |
|---|---|---|
| IVACBC | 8.4–9.9 | L-type amino acid transporter |
| Control | <0.4 | - |
These findings highlight the selectivity of these compounds for tumor cells over normal brain tissue, which could be leveraged for targeted cancer therapies.
In Vivo Studies
In vivo studies have further validated the efficacy of these compounds in animal models. For example, the tumor-to-normal brain uptake ratios were significantly higher for certain analogs when evaluated in Fischer rats with implanted tumors, demonstrating their potential as imaging agents in SPECT (Single Photon Emission Computed Tomography) applications:
| Compound | Tumor-to-Brain Uptake Ratio |
|---|---|
| [123I]IVACBC (16) | 7.3:1 |
| [123I]IVACBC (17) | 6.5:1 |
| [123I]IVACBC (18) | 4.7:1 |
These ratios indicate that the compounds preferentially accumulate in tumor tissues compared to normal brain tissue, supporting their candidacy for further development as imaging agents.
Therapeutic Applications
Given its structural characteristics and biological activity, this compound may have several therapeutic applications:
- Cancer Therapy : Its ability to target L-type amino acid transporters suggests potential use in treating gliomas and other tumors.
- Neuropharmacology : The modulation of neurotransmitter systems may offer avenues for developing treatments for mood disorders or cognitive impairments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
